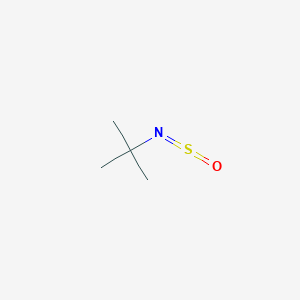
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic ketones. For instance, the hydroxymethylation of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield the desired compound . The reaction is typically carried out at room temperature for 45 hours, although variations in temperature and reaction time can affect the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding toxic metal catalysts, can be applied to develop environmentally friendly and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or cell signaling pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiepins and related heterocyclic compounds, such as:
- 2-Aminothiazole-4-carboxylate Schiff bases
- Quinoline hydrazone derivatives
- 2-Hydroxy-N’-(2-hydroxy-3-methoxyphenyl)methylidene-benzohydrazone
Uniqueness
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to its specific structural features, such as the hydroxymethylidene group and the benzothiepin ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
40322-47-2 |
|---|---|
Molekularformel |
C11H10O2S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
4-(hydroxymethylidene)-2,3-dihydro-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H10O2S/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2 |
InChI-Schlüssel |
SKCXPDWOKNNDPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=CC=CC=C2C(=O)C1=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
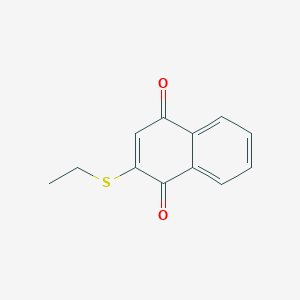

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)

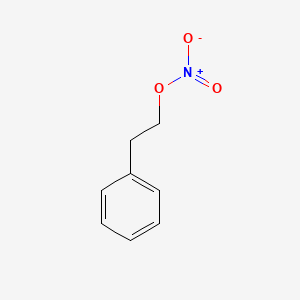
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
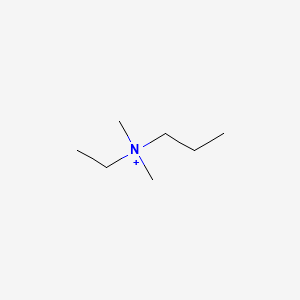
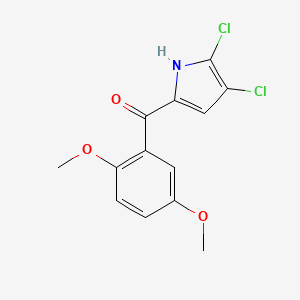
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
